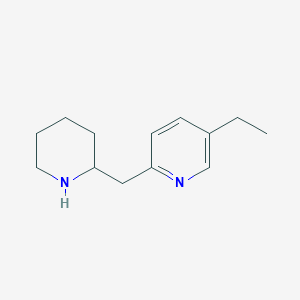
5-Ethyl-2-(2-piperidinylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(2-piperidinylmethyl)pyridine is a chemical compound with the molecular formula C13H20N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes both a pyridine ring and a piperidine ring, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-piperidinylmethyl)pyridine typically involves the condensation of 2-piperidinylmethyl chloride with 5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
化学反応の分析
Types of Reactions
5-Ethyl-2-(2-piperidinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated compounds .
科学的研究の応用
5-Ethyl-2-(2-piperidinylmethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-2-(2-piperidinylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is structurally similar but lacks the piperidine ring, making it less versatile in certain chemical reactions.
2-(2-Piperidinylmethyl)pyridine: Similar to 5-Ethyl-2-(2-piperidinylmethyl)pyridine but without the ethyl group, affecting its reactivity and binding properties.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the piperidine ring, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry .
生物活性
5-Ethyl-2-(2-piperidinylmethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize the available research findings regarding its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an ethyl group and a piperidine moiety. This configuration is significant as it contributes to the compound's interaction with various biological targets.
Preliminary studies suggest that the piperidine moiety enhances the compound's ability to interact with neurotransmitter systems, particularly those involving acetylcholine. Compounds with similar structures have been shown to exhibit anticholinesterase activity, which can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticholinesterase Activity : Similar compounds have demonstrated moderate inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity against various bacterial strains, which may extend to this compound .
- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties, particularly as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticholinesterase Activity Study :
- Antimicrobial Activity Investigation :
- Anticancer Research :
Data Table: Biological Activity Summary
特性
IUPAC Name |
5-ethyl-2-(piperidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-6-7-13(15-10-11)9-12-5-3-4-8-14-12/h6-7,10,12,14H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRSLOPRTNQECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














